2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine
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Overview
Description
2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydro structure, which means it has partially saturated rings, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-formyl-quinolines with substituted arylamines via reductive amination, followed by N-allylation and intramolecular Heck-type cyclization . This method ensures the formation of the tetrahydro structure with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can further saturate the compound or reduce functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives.
Scientific Research Applications
2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological pathways.
Medicine: This compound has shown potential in anticancer, antimicrobial, and anti-inflammatory research.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application, but common targets include DNA, proteins, and cellular membranes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another tetrahydro compound with significant biological activity.
1,5-Naphthyridine: Known for its medicinal properties and similar structural features.
1,6-Naphthyridine: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its specific benzyl substitution, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-2,7-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-4-13(5-3-1)11-17-9-7-14-6-8-16-10-15(14)12-17/h1-6,8,10H,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREBONXTYYMNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CN=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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